methylamine CAS No. 1515769-61-5](/img/structure/B2980543.png)
[(4-Chloropyridin-2-yl)methyl](ethyl)methylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloropyridin-2-yl)methylmethylamine is a chemical compound with the molecular formula C9H13ClN2 and a molecular weight of 184.67 g/mol . It is a derivative of pyridine, featuring a chlorine atom at the 4-position and a methyl group at the 2-position of the pyridine ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloropyridin-2-yl)methylmethylamine typically involves the reaction of 4-chloropyridine with ethylamine and formaldehyde under controlled conditions . The reaction is carried out in the presence of a catalyst, such as palladium on carbon, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of (4-Chloropyridin-2-yl)methylmethylamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency.
化学反应分析
Types of Reactions
(4-Chloropyridin-2-yl)methylmethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Amines or thiols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of (4-Chloropyridin-2-yl)methylmethylamine.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
(4-Chloropyridin-2-yl)methylmethylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its reactivity and versatility.
作用机制
The mechanism of action of (4-Chloropyridin-2-yl)methylmethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
相似化合物的比较
(4-Chloropyridin-2-yl)methylmethylamine can be compared with other similar compounds, such as:
(4-Chloropyridin-2-yl)methanamine: Similar structure but lacks the ethyl group, resulting in different reactivity and applications.
(2-Chloropyridin-4-yl)methanamine: Positional isomer with chlorine at the 2-position, leading to distinct chemical properties and uses.
These comparisons highlight the unique structural features and reactivity of (4-Chloropyridin-2-yl)methylmethylamine, making it a valuable compound in various scientific and industrial applications.
属性
IUPAC Name |
N-[(4-chloropyridin-2-yl)methyl]-N-methylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-3-12(2)7-9-6-8(10)4-5-11-9/h4-6H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGUCVXGQSKZBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC1=NC=CC(=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
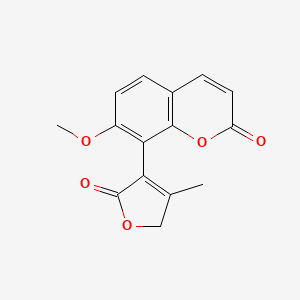
![2-(methylsulfanyl)-N-{3-[N-(propan-2-yl)methanesulfonamido]propyl}pyridine-3-carboxamide](/img/structure/B2980465.png)
![N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}acetamide hydrochloride](/img/structure/B2980466.png)
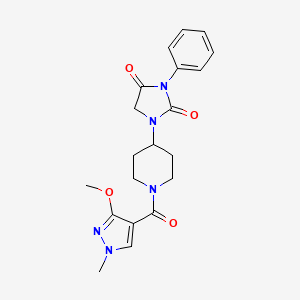
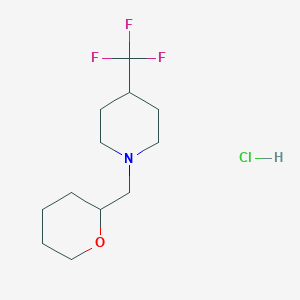
![1-(Chloromethyl)-3-(3,5-dichlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2980470.png)
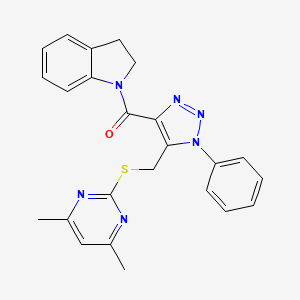
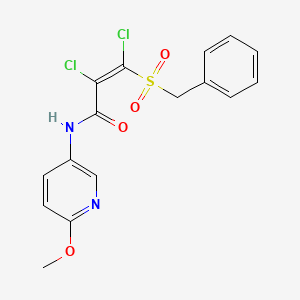
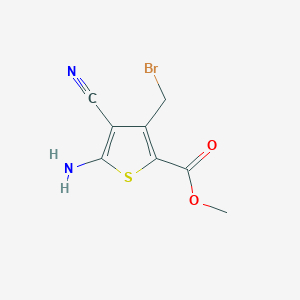
![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(4-methoxyphenyl)thiophene-2-carboxylate](/img/structure/B2980474.png)
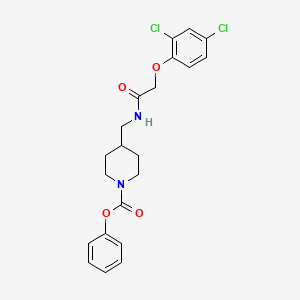
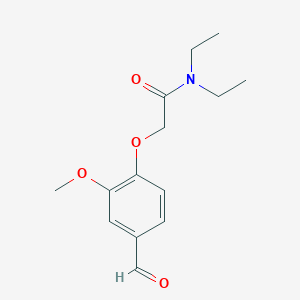
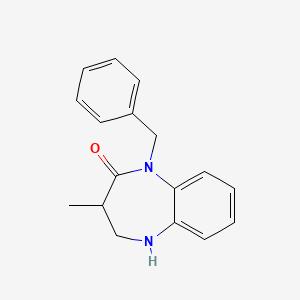
![4-[3-(Oxiran-2-ylmethoxy)phenyl]oxane](/img/structure/B2980483.png)
